molecular formula C17H24N2O B12566804 1'-Benzyl[1,4'-bipiperidin]-4-one CAS No. 198206-66-5

1'-Benzyl[1,4'-bipiperidin]-4-one

Cat. No.: B12566804
CAS No.: 198206-66-5
M. Wt: 272.4 g/mol
InChI Key: UZIGZOHDCVAYFE-UHFFFAOYSA-N
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Description

1’-Benzyl[1,4’-bipiperidin]-4-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group attached to a bipiperidine core

Preparation Methods

The synthesis of 1’-Benzyl[1,4’-bipiperidin]-4-one involves several steps, typically starting with the preparation of the bipiperidine core. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by further modifications to introduce the ketone functionality. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1’-Benzyl[1,4’-bipiperidin]-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acids, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1’-Benzyl[1,4’-bipiperidin]-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Benzyl[1,4’-bipiperidin]-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1’-Benzyl[1,4’-bipiperidin]-4-one can be compared with other similar compounds, such as:

The uniqueness of 1’-Benzyl[1,4’-bipiperidin]-4-one lies in its bipiperidine core, which provides additional sites for chemical modification and interaction with biological targets, enhancing its versatility in research and industrial applications.

Properties

CAS No.

198206-66-5

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)piperidin-4-one

InChI

InChI=1S/C17H24N2O/c20-17-8-12-19(13-9-17)16-6-10-18(11-7-16)14-15-4-2-1-3-5-15/h1-5,16H,6-14H2

InChI Key

UZIGZOHDCVAYFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC(=O)CC2)CC3=CC=CC=C3

Origin of Product

United States

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